Pancopride

Vue d'ensemble

Description

Pancopride is a member of benzamides.

Applications De Recherche Scientifique

Pharmacokinetics and Tolerance in Healthy Volunteers

Pancopride, a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, has shown antiemetic properties in animal models. Its tolerance and pharmacokinetics were studied in healthy male volunteers through single-dose studies. The studies indicated that this compound was well tolerated at various doses, showing no significant effects on vital signs or adverse events, particularly gastrointestinal effects at higher oral doses. Pharmacokinetic parameters suggested linear kinetics over certain dose ranges, with a portion of unchanged this compound recoverable in urine Dewland, Pérez Campos, & Martinez-Tobed, 1995.

Antiemetic Efficacy Against Cytotoxic Drug-Induced Emesis

This compound has been effective orally and parenterally against cytotoxic drug-induced emesis. It displayed high affinity for 5-HT3 receptors and antagonized serotonin-induced bradycardia in animal models. In clinical trials, this compound significantly inhibited vomiting episodes induced by cisplatin in dogs, suggesting its potential for treating cytostatic-induced emesis in humans Fernández, Puig, Beleta, Doménech, Bou, Berga, Gristwood, & Roberts, 1992.

Repeated Dose Pharmacokinetics

A study assessed this compound's pharmacokinetic profile after repeated oral doses in healthy volunteers. The findings indicated that the pharmacokinetics of this compound were not altered after repeated dose administration, with safety parameters showing no clinically relevant changes. This suggests this compound's stability and tolerability over multiple dosing Salvà, Costa, Pérez-Campos, & Martinez-Tobed, 1994.

Comparison with Other Antiemetics

In a double-blind study, this compound demonstrated complete protection from nausea and vomiting in a significant portion of patients treated with highly emetogenic chemotherapy. When combined with dexamethasone, the efficacy increased, indicating that this compound's antiemetic efficacy can be enhanced with combination therapy Aranda, Barneto, Rubio, Gonzalez, Garcia, & Pérez, 1995.

Lack of Effect on Lower Oesophageal Sphincter Pressure

A study evaluating the effects of this compound on lower oesophageal sphincter pressure in volunteers found no clinically relevant effect. This suggests that this compound does not adversely affect this aspect of gastrointestinal function, an important consideration given its antiemetic properties Grande, Lacima, Pérez, & Zayas, 1995.

Meta-analysis in Oncology

A meta-analysis on the antiemetic efficacy of this compound in high and moderately emetogenic chemotherapy indicated no significant differences in efficacy across different doses of the drug. The study highlighted the importance of considering dosing when evaluating this compound's effectiveness in clinical settings Pérez Campos, 1994.

Propriétés

IUPAC Name |

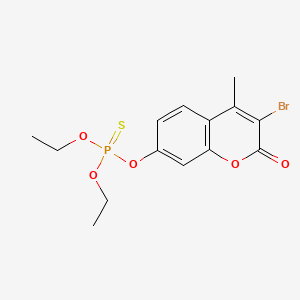

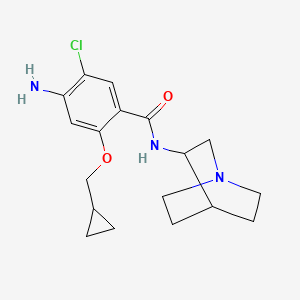

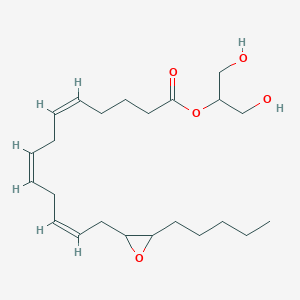

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQMQBCSKXTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923732 | |

| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121243-20-7 | |

| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-ethenyl-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)

![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)

![1-Amino-4-[(m-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester](/img/structure/B571134.png)